N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is a compound that features a thiazole ring and an oxazole ring, both of which are heterocyclic structures containing nitrogen and sulfur or oxygen atoms, respectively. These rings are known for their significant biological activities and are commonly found in various natural products and synthetic pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities . They have been synthesized and investigated for their antibacterial activity , indicating potential targets within bacterial cells.
Mode of Action
It’s worth noting that thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound may interact with bacterial cells, leading to their inhibition or destruction.
Biochemical Pathways
Given the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Result of Action
Based on the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method starts with the preparation of 4-methylthiazole-2-carboxylic acid, which is then reacted with phenylhydrazine to form the corresponding hydrazide. This intermediate is cyclized with an appropriate reagent to form the oxazole ring, resulting in the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the heterocyclic rings and their subsequent coupling. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydrooxazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazoles .
Scientific Research Applications
N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Oxazole Derivatives: Compounds such as 2-phenyloxazole and 4,5-dihydrooxazole contain the oxazole ring.
Uniqueness
N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is unique due to the combination of both thiazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFAPJLTRLDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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